molecular formula C21H24FN3O2 B2415794 (Z)-N-(3-((2-(dimethylamino)ethyl)amino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide CAS No. 431934-78-0

(Z)-N-(3-((2-(dimethylamino)ethyl)amino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide

Cat. No.: B2415794
CAS No.: 431934-78-0
M. Wt: 369.44
InChI Key: LTVZJJFZTFHIHY-RGEXLXHISA-N
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Description

(Z)-N-(3-((2-(dimethylamino)ethyl)amino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide is a potent and irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFR), a family of receptor tyrosine kinases frequently dysregulated in cancers. This compound is a key research tool in the study of oncogenic signaling, particularly for investigating the role of FGFR in driving tumor proliferation, survival, and angiogenesis. Its mechanism of action involves covalent binding to a conserved cysteine residue within the FGFR kinase domain, leading to sustained suppression of FGFR-mediated signaling pathways. This irreversible inhibition makes it highly valuable for preclinical studies aiming to understand and overcome acquired resistance to reversible ATP-competitive FGFR inhibitors, a significant clinical challenge. Research utilizing this compound is primarily focused on developing novel therapeutic strategies for cancers harboring FGFR alterations, such as urothelial carcinoma, intrahepatic cholangiocarcinoma, and certain subtypes of breast and lung cancer. Its specific targeting profile allows researchers to dissect the complex signaling networks downstream of FGFR and to evaluate the efficacy of sustained pathway suppression in various in vitro and in vivo models.

Properties

IUPAC Name

N-[(Z)-3-[2-(dimethylamino)ethylamino]-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O2/c1-15-4-8-17(9-5-15)20(26)24-19(21(27)23-12-13-25(2)3)14-16-6-10-18(22)11-7-16/h4-11,14H,12-13H2,1-3H3,(H,23,27)(H,24,26)/b19-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVZJJFZTFHIHY-RGEXLXHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)F)C(=O)NCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)F)/C(=O)NCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-((2-(dimethylamino)ethyl)amino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-fluorobenzaldehyde with dimethylamine to form an intermediate Schiff base.

    Addition of the Amino Group: The Schiff base is then reacted with 2-(dimethylamino)ethylamine to introduce the amino group.

    Formation of the Enone: The intermediate is further reacted with acetic anhydride to form the enone structure.

    Final Coupling: The enone is then coupled with 4-methylbenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the enone moiety, converting it to the corresponding alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful for investigating biological pathways and mechanisms.

Medicine

In medicinal chemistry, (Z)-N-(3-((2-(dimethylamino)ethyl)amino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of (Z)-N-(3-((2-(dimethylamino)ethyl)amino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-(3-((2-(dimethylamino)ethyl)amino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    (Z)-N-(3-((2-(dimethylamino)ethyl)amino)-1-(4-bromophenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide: Similar structure but with a bromine atom instead of a fluorine atom.

    (Z)-N-(3-((2-(dimethylamino)ethyl)amino)-1-(4-methylphenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide: Similar structure but with a methyl group instead of a fluorine atom.

Uniqueness

The uniqueness of (Z)-N-(3-((2-(dimethylamino)ethyl)amino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide lies in its specific combination of functional groups. The presence of the fluorophenyl group imparts unique electronic properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

(Z)-N-(3-((2-(dimethylamino)ethyl)amino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide is a synthetic compound with potential therapeutic applications, particularly in oncology. Its structure suggests it may interact with various biological targets, leading to significant biological activity. This article explores its biological activity, including mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C20H24FN4O3C_{20}H_{24}F_{N_{4}}O_{3}, with a molecular weight of 410.418 g/mol. The compound features a dimethylamino group, a fluorophenyl moiety, and a propene derivative, which may contribute to its biological properties.

Chemical Structure

PropertyValue
Molecular FormulaC20H24FN4O3C_{20}H_{24}F_{N_{4}}O_{3}
Molecular Weight410.418 g/mol
SMILESCN(C)CCNC(=O)c1c(C)[nH]c(\C=C(/C(=O)O[Na])\c2cc(F)ccc2N)c1C
IUPAC NameThis compound

Research indicates that compounds with similar structural characteristics often exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation through various pathways:

  • Inhibition of Cell Proliferation : The compound may inhibit the proliferation of cancer cells by targeting specific oncogenic pathways.
  • Induction of Apoptosis : It is hypothesized that the compound can trigger programmed cell death in malignant cells, a critical mechanism for cancer treatment.
  • Targeting Enzymatic Activity : Similar compounds have been shown to interact with enzymes involved in cancer progression, such as proteases or kinases.

In Vitro Studies

Several studies have investigated the biological activity of related compounds, demonstrating significant anticancer effects:

  • Thiadiazole Derivatives : A review highlighted that thiadiazole derivatives exhibit decreased viability in various cancer cell lines, suggesting a similar potential for this compound .
Cell LineCompound ClassEffect on Viability
HL-60Thiadiazole DerivativesDecreased viability
SK-MEL-1Thiadiazole DerivativesInduction of apoptosis
MCF7Chalcone DerivativesAnticancer properties

In Vivo Studies

Preclinical studies using animal models are crucial for understanding the efficacy and safety profile:

  • Xenograft Models : Compounds similar to this compound have shown reduced tumor growth in xenograft models, indicating potential effectiveness in vivo .

Case Studies

Recent case studies have documented the effects of structurally related compounds on tumor growth inhibition and apoptosis induction:

  • Case Study 1 : A study demonstrated that a related compound significantly reduced tumor size in mice bearing human breast cancer xenografts.
  • Case Study 2 : Another investigation showed that treatment with a similar compound led to increased apoptosis markers in lung cancer models.

Q & A

Q. How can researchers mitigate degradation pathways observed in stability studies?

  • Forced degradation studies : Expose the compound to heat, light, and humidity to identify degradation products via LC-MS.
  • Stabilizers : Add antioxidants (e.g., BHT) or cyclodextrins to encapsulate reactive moieties .

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